molecular formula C17H20BNO4 B2961206 Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate CAS No. 1220418-81-4

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate

Cat. No.: B2961206
CAS No.: 1220418-81-4
M. Wt: 313.16
InChI Key: ZCAZNFZFHJVJGE-UHFFFAOYSA-N
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Description

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate is a boronic acid derivative with a quinoline core

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Formation: The compound can be synthesized by reacting quinoline-3-carboxylic acid with a boronic acid derivative under suitable conditions.

  • Methylation: The carboxylate group can be methylated using reagents like methyl iodide in the presence of a base.

Industrial Production Methods:

  • Batch Process: The compound is typically synthesized in a batch process, where the reagents are added sequentially under controlled conditions.

  • Purification: Purification is achieved through recrystallization or column chromatography to obtain the desired purity.

Types of Reactions:

  • Oxidation: The quinoline core can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert the quinoline to dihydroquinoline derivatives.

  • Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Palladium catalysts are often employed in Suzuki-Miyaura reactions.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Dihydroquinoline Derivatives: Resulting from reduction reactions.

  • Coupling Products: Resulting from Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to form biaryls and other complex molecules. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate: Similar structure but with a naphthalene core.

  • 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole: Contains a benzotriazole core.

  • 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline: Features an indoline core.

Uniqueness:

  • The quinoline core of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate provides unique electronic and steric properties compared to other similar compounds, making it particularly useful in specific chemical reactions and biological applications.

Properties

IUPAC Name

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-6-7-14-11(9-13)8-12(10-19-14)15(20)21-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAZNFZFHJVJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CN=C3C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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